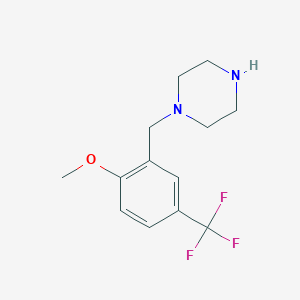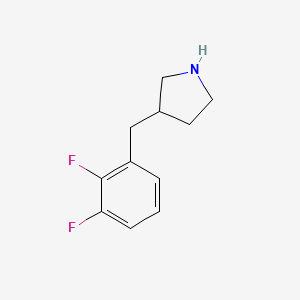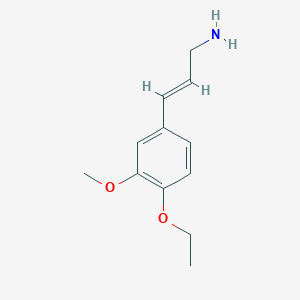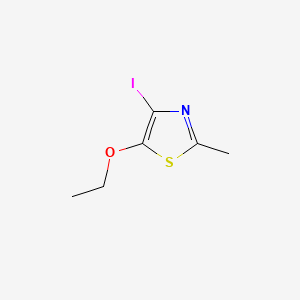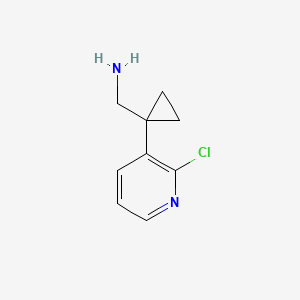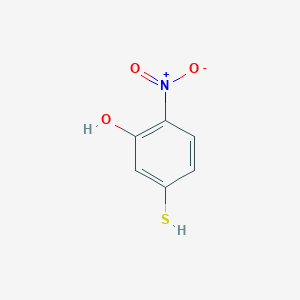
5-Mercapto-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercapto-2-nitrophenol is an organic compound characterized by the presence of both a nitro group and a mercapto group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-2-nitrophenol typically involves the reaction of monochloromononitrophenols with a mercapto compound. The reaction is carried out in a liquid medium at temperatures ranging from 0 to 120°C. The mercapto compound used can vary, including hydrogen, alkyl groups, substituted alkyl groups, cycloalkyl groups, aryl groups, or substituted aryl groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Mercapto-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcoholates or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Aminophenols.
Substitution: Alkoxy or amino-nitrophenols.
Aplicaciones Científicas De Investigación
5-Mercapto-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Mercapto-2-nitrophenol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparación Con Compuestos Similares
2-Mercaptoethanol: Used as a reducing agent and antioxidant.
4-Amino-5-mercapto-1,2,4-triazole: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Mercapto-2-nitrophenol is unique due to the presence of both a nitro group and a mercapto group on the same phenol ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H5NO3S |
|---|---|
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
2-nitro-5-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H |
Clave InChI |
BDFDUQZJUVRHGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
